![molecular formula C46H82N2O16 B1200836 Megalomicin B](/img/structure/B1200836.png)
Megalomicin B
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Overview
Description
Megalomicin B is an amino oligosaccharide.
Scientific Research Applications
1. Biosynthesis and Genetic Engineering
Megalomicin B is a macrolide antibiotic with antiparasitic, antiviral, and antibacterial properties, produced by Micromonospora megalomicea. It differs from erythromycin due to the addition of a unique deoxyamino sugar, megosamine, to the C-6 hydroxyl. The biosynthesis of megalomicin B involves the megalomicin biosynthetic gene cluster, which includes the modular polyketide synthase (PKS) and the complete pathway for megosamine biosynthesis. This has been explored to potentially produce novel megalomicin analogues with improved therapeutic activities through genetic engineering and heterologous expression (Volchegursky et al., 2000).
2. Molecular Structure Analysis
The structures of megalomicins A, B, C1, and C2 have been elucidated, contributing to a deeper understanding of this group of macrolide antibiotics. The structural studies have provided insights into the molecular configurations and the specific glycosyl systems involved in these compounds (Jaret et al., 1973).
3. Impact on Cellular Processes
Megalomicin B has been shown to affect cellular processes such as intra-Golgi transport. It causes alterations in Golgi morphology and function, leading to an impairment of glycoprotein processing in the trans-Golgi. This results in the production of poorly sialylated glycoproteins and affects the cell surface sialylation. These effects are vital in understanding the cellular impact of macrolide antibiotics and their potential therapeutic applications (Bonay et al., 1996).
4. Antiparasitic and Antiviral Effects
The antiparasitic and antiviral activities of megalomicin B have been a subject of significant research. It has shown potent activity against various parasites and viruses, including HIV-1. The compound inhibits HIV-1 replication and interferes with the processing of viral proteins, suggesting its potential as a therapeutic agent in treating HIV and other parasitic diseases (Bonay et al., 1998), (José et al., 1997).
properties
Molecular Formula |
C46H82N2O16 |
---|---|
Molecular Weight |
919.1 g/mol |
IUPAC Name |
[(2S,3S,4R,6R)-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl] acetate |
InChI |
InChI=1S/C46H82N2O16/c1-17-32-46(12,56)39(53)24(4)35(50)22(2)20-45(11,64-33-19-31(48(15)16)36(51)27(7)58-33)40(63-43-37(52)30(47(13)14)18-23(3)57-43)25(5)38(26(6)42(54)61-32)62-34-21-44(10,55)41(28(8)59-34)60-29(9)49/h22-28,30-34,36-41,43,51-53,55-56H,17-21H2,1-16H3/t22-,23-,24+,25+,26-,27+,28+,30+,31-,32-,33+,34+,36+,37-,38+,39-,40-,41+,43+,44-,45-,46-/m1/s1 |
InChI Key |
WJOASKOPJZDBAH-WKBCHECCSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)OC(=O)C)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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